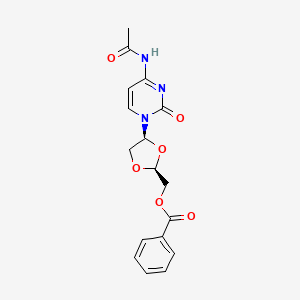
N-Acetyl 2-O-Benzyl Troxacitabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl 2-O-Benzyl Troxacitabine is a synthetic nucleoside analogue with potential applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of Troxacitabine, which is known for its anticancer properties. The addition of the N-acetyl and O-benzyl groups aims to enhance its pharmacological profile and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl 2-O-Benzyl Troxacitabine involves multiple steps, starting with the preparation of the core Troxacitabine structure. The key steps include:
Chloroacetylation of Benzylamine: This step involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-benzyl-2-chloroacetamide.
Acetylation and Benzylation: The final steps involve the acetylation and benzylation of the Troxacitabine core to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl 2-O-Benzyl Troxacitabine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-acetyl 2-O-methyl Troxacitabine.
Wissenschaftliche Forschungsanwendungen
N-Acetyl 2-O-Benzyl Troxacitabine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with various biological macromolecules.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-Acetyl 2-O-Benzyl Troxacitabine involves its incorporation into the DNA of rapidly dividing cancer cells. This incorporation disrupts DNA synthesis and function, leading to cell death. The molecular targets include DNA polymerase and other enzymes involved in DNA replication . The pathways affected include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Troxacitabine: The parent compound, known for its anticancer properties.
N-Acetyl Troxacitabine: A derivative with similar properties but lacking the benzyl group.
2-O-Benzyl Troxacitabine: Another derivative with the benzyl group but lacking the acetyl group.
Uniqueness: N-Acetyl 2-O-Benzyl Troxacitabine is unique due to the presence of both the N-acetyl and O-benzyl groups, which enhance its stability and pharmacological profile compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C17H17N3O6 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
[(2S,4S)-4-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H17N3O6/c1-11(21)18-13-7-8-20(17(23)19-13)14-9-24-15(26-14)10-25-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m0/s1 |
InChI-Schlüssel |
BAODLFFHZLIRKZ-GJZGRUSLSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2COC(O2)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















